molecular formula C16H10O3 B162544 3-Benzoylcoumarin CAS No. 1846-74-8

3-Benzoylcoumarin

Cat. No. B162544
CAS RN: 1846-74-8
M. Wt: 250.25 g/mol
InChI Key: LPBMPRKJYKSRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoylcoumarin is a chemical compound with the molecular formula C16H10O3 . It is a derivative of coumarin, a type of aromatic organic compound .


Synthesis Analysis

The synthesis of 3-Benzoylcoumarin has been achieved in moderate to good yields (31–83%) by the reaction of easily available 2-hydroxybenzaldehydes and phenylpropiolyl chloride/propiolyl chloride under esterification conditions . Another method involves a Michael addition approach . Photocatalytic synthesis under visible light may represent a sustainable and efficient approach to produce coumarin derivatives .


Molecular Structure Analysis

The structural analysis of coumarin derivatives revealed that the coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71(2)° between the pyran and fused benzene rings and 9.40(9)° between the benzopyran and terminal benzene rings .


Chemical Reactions Analysis

The chemical reactions of 3-Benzoylcoumarin involve the reaction of easily available 2-hydroxybenzaldehydes and phenylpropiolyl chloride/propiolyl chloride under esterification conditions . The photocatalytic synthesis of coumarin derivatives using visible light is also a promising approach .

Scientific Research Applications

Synthesis Techniques

  • 3-Benzoylcoumarins and coumarin-3-carbaldehydes have been synthesized using 2-hydroxybenzaldehydes and phenylpropiolyl chloride/propiolyl chloride under esterification conditions, achieving moderate to good yields (Majumdar et al., 2012).
  • Lewis acid-catalyzed Michael addition of thiophenes to 3-benzoylcoumarins, followed by oxidation, has been used to obtain 3-Benzoyl-4-(thien-2-yl)coumarins (Irgashev et al., 2014).

Biological Activity and Applications

  • 3-Benzoyl-4-hydroxylcoumarin derivatives have shown significant fungicidal activity against various fungi, indicating potential use in developing novel fungicides (Lei et al., 2016).
  • In medicinal chemistry, 3-substituted coumarins, including 3-benzoylcoumarin derivatives, have been explored as inhibitors of monoamino oxidases (MAO) and acetylcholinesterase (AChE), showing promise in Alzheimer's disease treatment (Viña et al., 2012).
  • 3-Benzoylcoumarins fused with crown ethers have been synthesized, exhibiting emission properties dependent on metal ions, suggesting potential use as fluorescence signaling systems (Alonso et al., 1993).

Chemical Properties and Analysis

  • Computer programs have been used to calculate the pKa of coumarin-based compounds, including 3-Benzoylcoumarin derivatives, which are important for their potential as drugs (Špirtović-Halilović & Završnik, 2010).
  • Novel 3H-benzo[f]chromen-3-one derivatives, including 3-Benzoylcoumarin, have been synthesized and characterized for their cytotoxicity and antimicrobial activity (Jaber et al., 2020).

Safety And Hazards

3-Benzoylcoumarin may form combustible dust concentrations in air. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-benzoylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3/c17-15(11-6-2-1-3-7-11)13-10-12-8-4-5-9-14(12)19-16(13)18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBMPRKJYKSRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075144
Record name 3-Benzoylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoylcoumarin

CAS RN

1846-74-8
Record name 3-Benzoyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1846-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzoylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzoylcoumarin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzoylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZOYLCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF9P5UO8IN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzoylcoumarin
Reactant of Route 2
Reactant of Route 2
3-Benzoylcoumarin
Reactant of Route 3
Reactant of Route 3
3-Benzoylcoumarin
Reactant of Route 4
Reactant of Route 4
3-Benzoylcoumarin
Reactant of Route 5
Reactant of Route 5
3-Benzoylcoumarin
Reactant of Route 6
Reactant of Route 6
3-Benzoylcoumarin

Citations

For This Compound
86
Citations
AK de Sousa, JE Rocha, TS de Freitas… - Fundamental & …, 2023 - Wiley Online Library
Photobiological effect of eugenol‐derived 3‐benzoylcoumarin associated with led lights against … Photobiological effect of eugenol-derived 3-benzoylcoumarin associated with led lights …
Number of citations: 4 onlinelibrary.wiley.com
MJ Matos, S Vazquez-Rodriguez, E Uriarte… - Bioorganic & medicinal …, 2011 - Elsevier
… To the corresponding methoxy-3-benzoylcoumarin in DCM (1 mmol), BBr 3 in DCM (20 mmol) … 6-Bromo-8-hydroxy-3-benzoylcoumarin (7): it was obtained with a yield of 98%. Mp 240–…
Number of citations: 65 www.sciencedirect.com
I Manolov, C Maichle-Moessmer… - … für Naturforschung B, 2006 - degruyter.com
… Instead of 2-hydroxybenzylidenacetone we used 3-acetylcoumarin and 3-benzoylcoumarin and by reaction of Michael addition we synthesized the same benzodioxocinones. …
Number of citations: 12 www.degruyter.com
HM Hassaneen, AS Shawali, MS Algharib… - Archives of Pharmacal …, 1993 - Springer
… Threatment of 4 with 3-acetylcoumarin 15 and 3benzoylcoumarin 16 in refluxing chloroform afforded the 1,3-dipolar cycloadducts 17 and 18, respectively in 70-80% yield (Scheme 3). …
Number of citations: 8 link.springer.com
FM Dean, BK Park - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
… With 3-benzoylcoumarin we were able to isolate the initial adduct (22) (55%) despite its marked instability. Also formed during the reaction was the cyclopropane (14b) which was better …
Number of citations: 6 pubs.rsc.org
SB Kadin - The Journal of Organic Chemistry, 1966 - ACS Publications
… A stirred solution of 12.5 g (0.05mole) of 3-benzoylcoumarin in 75 ml of pyridine was treated with 1.89 g (0.05 mole)of sodium borohydride. The solution quickly warmed to 50, at which …
Number of citations: 133 pubs.acs.org
NI Petkova‐Yankova, RD Nikolova - ChemistrySelect, 2020 - Wiley Online Library
… was subsequently investigated using 3-benzoylcoumarin 5 as … hydrogenation / acylation of 3-benzoylcoumarin with acetic and … Moreover, 3,4-dihydro-3-benzoylcoumarin 8 was formed …
NM Abunada, HM Hassaneen, ASM Samaha… - Journal of the Brazilian …, 2009 - SciELO Brasil
… In the same direction, the cycloaddition of 3, 4 to 3-acetylcoumarin 22 and 3-benzoylcoumarin 23 gives the corresponding dihydrochromeno[3,4-] pyrazol-4(3H)-one 24 and 25 …
Number of citations: 29 www.scielo.br
RA Irgashev, AA Karmatsky, GL Rusinov… - Tetrahedron …, 2014 - Elsevier
… The use of DDQ for the oxidation of 7a proved to be successful and 4-substituted 3-benzoylcoumarin 8a was obtained in 69% yield. Coumarin 8a was also obtained in the case of …
Number of citations: 11 www.sciencedirect.com
FM Dean, BK Park - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
… Evidently there has been a prototropic shift as there was in the 3-benzoylcoumarin series, but we found no sign of any inverse addition comparable to that reported for styryl sulphones …
Number of citations: 14 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.